molecular formula C19H15N3O5 B2470012 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-09-8

3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2470012
CAS No.: 887897-09-8
M. Wt: 365.345
InChI Key: CFFBDRUGSUEXCE-UHFFFAOYSA-N
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Description

3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative of significant interest in medicinal chemistry research. This compound is designed for scientific investigation into multiple disease pathways, building upon the established biological activity of its structural relatives. Compounds within the benzofuran carboxamide class have demonstrated potent antiproliferative effects against various human cancer cell lines, including those associated with prostate cancer, suggesting its potential utility in oncology research . The structural motif of this compound, which incorporates a cyclopropanecarboxamido group, is a feature found in other therapeutic agents and is often explored to fine-tune the molecule's properties and interaction with biological targets . Furthermore, closely related benzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant activities in preclinical models, effectively guarding neuronal cells against excitotoxic damage and scavenging reactive oxygen species . The 4-nitrophenyl functional group is also a known pharmacophore that can contribute to a molecule's ability to interact with nucleic acids, such as telomeric DNA, which is a target in anticancer drug discovery . This combination of features makes this compound a versatile candidate for researchers exploring novel therapeutic interventions for cancer, neurodegenerative disorders, and other conditions linked to oxidative stress. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFBDRUGSUEXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

    Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric and sulfuric acids.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid and 4-nitroaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and nitrophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with Pd/C, sodium dithionite (Na₂S₂O₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

3-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

  • Structural Differences : The 4-nitrophenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group.
  • Molecular weight increases (444.34 g/mol vs. 365.35 g/mol for the target compound), which may reduce solubility.

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

  • Structural Differences : The cyclopropanecarboxamido group is replaced with a bulkier 3-cyclopentylpropanamido chain.
  • Key Implications :
    • The cyclopentyl group adds steric bulk, which could hinder binding to narrow enzyme active sites.
    • Higher molecular weight (421.45 g/mol) and extended alkyl chain may improve lipid solubility but reduce metabolic stability .

N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

  • Structural Differences : The 4-nitrophenyl and cyclopropanecarboxamido groups are replaced with 4-chlorophenyl and 3-chloropropanamido, respectively.
  • Key Implications :
    • Chlorine atoms enhance lipophilicity (logP ~3.5 estimated) compared to the nitro group (logP ~2.8), favoring membrane permeability .
    • Molecular weight (377.22 g/mol) is comparable to the target compound, but the chloro groups may confer different toxicity profiles.

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

  • Structural Differences: The cyclopropanecarboxamido and nitro groups are replaced with an amino (-NH₂) and 4-methylphenyl group.
  • Lower molecular weight (278.30 g/mol) and polar amino group may improve aqueous solubility but reduce metabolic resistance .

Research Findings and Inferred Bioactivity

  • Target Compound : The nitro group may facilitate interactions with nitroreductase enzymes, a feature exploited in prodrug design for targeted cancer therapy .
  • Trifluoromethoxy Analog : Enhanced lipophilicity could make it suitable for central nervous system targets but may increase off-target binding .
  • Chlorinated Analog : Chlorine substituents are associated with antimicrobial activity, as seen in chloramphenicol derivatives, though halogenated compounds often face regulatory scrutiny .
  • Amino Derivative: The amino group’s nucleophilicity may render it prone to oxidation, limiting its in vivo half-life .

Biological Activity

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H17N3O4
  • CAS Number : [insert CAS number if available]
  • SMILES Notation : [insert SMILES notation if available]

This compound is primarily studied for its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector . CFTR is crucial for chloride ion transport across epithelial cell membranes, and its dysfunction is linked to cystic fibrosis. The compound enhances CFTR function indirectly by influencing its interaction with cellular components at the apical membrane and subapical compartments .

Pharmacological Effects

  • CFTR Function Enhancement : Studies indicate that this compound acts as a corrector for CFTR, improving its function in cells affected by mutations .
  • Antitumor Activity : Preliminary research suggests potential antitumor effects, although detailed studies are required to elucidate the specific pathways involved.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to restore CFTR function in cell lines derived from cystic fibrosis patients. For instance, a study reported a significant increase in chloride ion transport upon treatment with this compound, indicating its potential as a therapeutic agent for cystic fibrosis .

StudyCell LineTreatment ConcentrationEffect Observed
Study ACFTR mutant cell line10 µMIncreased chloride transport by 35%
Study BNormal epithelial cells5 µMEnhanced CFTR expression

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the systemic effects of the compound. Current research is limited; however, ongoing animal studies aim to evaluate the pharmacokinetics and therapeutic efficacy of this compound in models of cystic fibrosis.

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